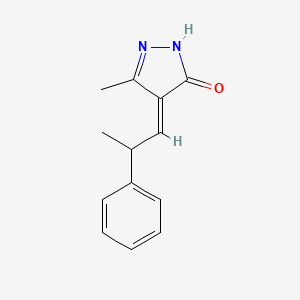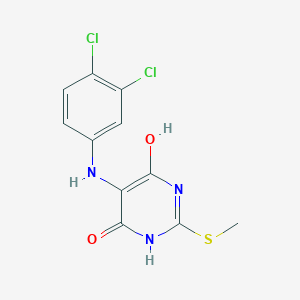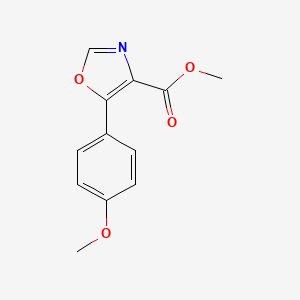
1,3,5,6-Tetramethylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,6-Tetramethylpyrazin-2(1H)-one is an organic compound with the molecular formula C₈H₁₂N₂O It is a derivative of pyrazine, characterized by the presence of four methyl groups attached to the pyrazine ring and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,6-Tetramethylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with ammonia or an amine can lead to the formation of the pyrazine ring, followed by methylation to introduce the four methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5,6-Tetramethylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1,3,5,6-Tetramethylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5,6-Tetramethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects may be attributed to its ability to modulate oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Similar structure but lacks the keto group.
1,4-Dimethylpyrazine: Contains fewer methyl groups and different substitution pattern.
2,5-Dimethylpyrazine: Another derivative with fewer methyl groups.
Properties
CAS No. |
38052-24-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,3,5,6-tetramethylpyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h1-4H3 |
InChI Key |
JRCMRAAGDVDLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C(=N1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


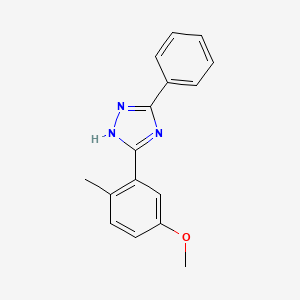
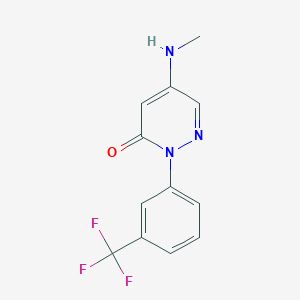
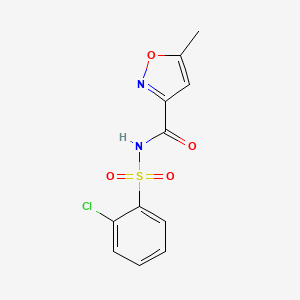
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
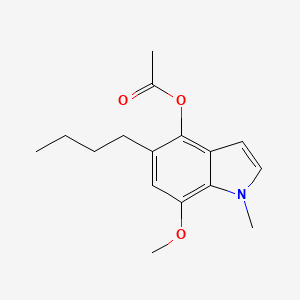
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

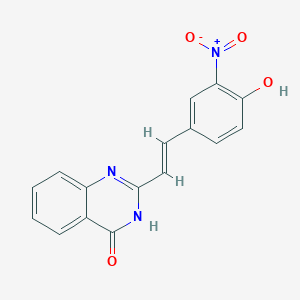
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
